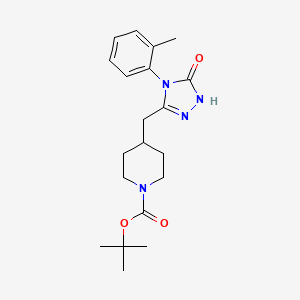

tert-butyl 4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate

Description

The compound tert-butyl 4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate features a piperidine ring linked via a methyl group to a 1,2,4-triazol-5-one core substituted with an ortho-tolyl (o-tolyl) group. The tert-butyl carbamate moiety serves as a protective group, commonly employed in medicinal chemistry to enhance solubility or stability during synthesis. The o-tolyl substituent introduces steric hindrance and moderate electron-donating effects, distinguishing it from analogs with varying substituents. Structural determination of such compounds often employs crystallographic tools like SHELXL for refinement and ORTEP-3/WinGX for visualization .

Properties

IUPAC Name |

tert-butyl 4-[[4-(2-methylphenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O3/c1-14-7-5-6-8-16(14)24-17(21-22-18(24)25)13-15-9-11-23(12-10-15)19(26)27-20(2,3)4/h5-8,15H,9-13H2,1-4H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMPQOSAKYICIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Piperidine Ring: This step often involves nucleophilic substitution reactions where the triazole intermediate reacts with a piperidine derivative.

Introduction of the Tert-butyl Ester Group: This is usually done via esterification reactions using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the synthesis might be optimized using continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tertiary butyl esters, providing a more sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the triazole ring.

Reduction: Reduction reactions can target the carbonyl group in the triazole ring.

Substitution: Nucleophilic substitution reactions can occur at various positions on the piperidine and triazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The triazole ring is known for its bioactivity, which could be harnessed in drug discovery.

Medicine

Medicinally, this compound could be investigated for its pharmacological properties. The presence of the piperidine ring suggests potential activity in the central nervous system, possibly as an analgesic or antipsychotic agent.

Industry

Industrially, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action for tert-butyl 4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The triazole ring could play a key role in these interactions, possibly through hydrogen bonding or π-π stacking with aromatic residues in proteins.

Comparison with Similar Compounds

Substituent Variations on the Triazolone Ring

The triazolone ring’s substitution pattern critically influences electronic, steric, and bioactivity profiles. Key analogs include:

a) tert-butyl 4-[4-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate

- Substituent : 4-methoxybenzyl (para-methoxybenzyl) at position 4 of the triazolone.

- Comparison: The methoxy group is electron-donating, enhancing resonance stabilization of the triazolone ring compared to the o-tolyl group. Para-substitution reduces steric hindrance relative to the ortho-substituted o-tolyl in the target compound. Potential for altered binding interactions in biological systems due to polarity differences .

b) tert-butyl 4-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

- Substituent : Ethyl group at position 4.

- Comparison: The ethyl group is a small alkyl chain, imparting lipophilicity without significant steric bulk. May exhibit improved metabolic stability due to reduced susceptibility to oxidative metabolism .

c) tert-butyl 4-(4-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

- Modification : Sulfanylidene (C=S) replaces the oxo (C=O) group at position 5.

- Comparison: The thione group increases electron density and may alter hydrogen-bonding capacity. Potentially higher nucleophilicity, affecting reactivity in synthetic pathways. Discontinued commercial availability (CymitQuimica) suggests possible challenges in synthesis or stability .

a) Carfentrazone-ethyl (Herbicide)

- Structure : Ethyl ester of a triazolone with a chlorobenzyl substituent.

- Comparison: Chlorine substituent (electron-withdrawing) contrasts with the electron-donating methyl in o-tolyl. Demonstrates bioactivity as a herbicide, highlighting the triazolone core’s versatility in agrochemicals vs.

b) Imidazo-pyrrolo-pyrazine Derivatives

- Example : (3R,4R)-tert-butyl 4-methyl-3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate.

- Comparison :

Structural and Functional Data Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate?

- Methodological Answer : The synthesis involves three key steps:

- Triazole ring formation : Cyclocondensation of o-tolyl hydrazine derivatives with carbonyl equivalents (e.g., thioureas or carbodiimides) under reflux in ethanol or DMF.

- Alkylation : Reaction of the triazolone intermediate with a bromomethyl-piperidine derivative using K₂CO₃ as a base in acetonitrile at 60°C.

- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with DMAP catalysis.

- Purification is achieved via column chromatography (hexane/EtOAc gradient) and final HPLC isolation (C18 column, acetonitrile/water).

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement, ensuring hydrogen atom placement via difference Fourier maps. Validate thermal parameters using ORTEP-3 for graphical representation .

- NMR spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm regiochemistry; DEPT-135 for distinguishing CH₂/CH₃ groups.

- Mass spectrometry : HRMS (ESI⁺) to verify molecular ion ([M+H]⁺) and isotopic patterns. Compare experimental data with computational predictions (e.g., Gaussian DFT).

Advanced Research Questions

Q. How can conflicting crystallographic data between software packages (e.g., SHELXL vs. WinGX) be resolved during structure refinement?

- Methodological Answer :

- Perform Hamilton R-factor ratio tests to statistically validate refinement models.

- Analyze residual electron density maps in SHELXL to identify missed solvent molecules or disorder.

- Use WinGX’s TWINABS for twinning detection and apply BASF parameter adjustments. Cross-validate with ORTEP-3’s thermal ellipsoid plots to assess atomic displacement parameters.

Q. What mechanistic insights explain the regioselectivity observed in nucleophilic substitutions at the triazolone moiety?

- Methodological Answer :

- DFT calculations : Optimize transition states (B3LYP/6-31G*) to show stabilization via conjugation between the triazolone’s carbonyl and nucleophile lone pairs.

- Steric analysis : The o-tolyl group creates steric hindrance, directing nucleophiles (e.g., amines) to the less hindered N2 position.

- Kinetic isotopic experiments (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to confirm rate-determining steps (e.g., proton transfer vs. bond formation).

Q. What safety protocols are critical when handling this compound in solution-phase reactions?

- Methodological Answer :

- Containment : Use Schlenk lines or gloveboxes under N₂/Ar for moisture-sensitive steps (e.g., Boc deprotection with TFA).

- PPE : Respiratory protection (NIOSH N95), nitrile gloves, and safety goggles.

- Waste neutralization : Quench reaction mixtures with dilute acetic acid (pH 5–6) before aqueous disposal. Monitor for exotherms during neutralization.

Q. How does the electronic environment of the triazolone ring influence its bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Electron-withdrawing groups (EWGs) : Introduce substituents (e.g., -NO₂, -CF₃) to enhance hydrogen-bonding with target enzymes (e.g., kinases). Measure binding affinity via SPR or ITC.

- Comparative SAR : Synthesize analogs with sulfonyl (vs. carbonyl) groups and assay potency using IC₅₀ values in cell-based assays (e.g., MTT for cytotoxicity).

- Molecular docking : Align triazolone derivatives in target active sites (e.g., AutoDock Vina) to correlate electronic profiles with docking scores.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.